molecular formula C18H19NO5S B2452511 Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate CAS No. 35017-54-0

Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate

Cat. No. B2452511
CAS RN: 35017-54-0
M. Wt: 361.41
InChI Key: PNCDTLTVXIKNMT-UHFFFAOYSA-N
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Description

Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a chemical compound used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds like Ethyl 3,4-dihydro-2H-benzo [b] [1,4]oxazine-2-carboxylate has been reported . The structure of these compounds was established by interpretation of 1H NMR, 13C NMR and Mass spectral data recorded after purification .


Molecular Structure Analysis

The molecular formula of Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is C18H19NO5S.


Physical And Chemical Properties Analysis

Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a solid or semi-solid or lump or liquid . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Safety And Hazards

The safety information for Ethyl 3,4-dihydro-2H-benzo [b] [1,4]oxazine-2-carboxylate, a similar compound, indicates that it may be harmful if swallowed and may cause long lasting harmful effects to aquatic life . Precautionary measures include avoiding release to the environment .

properties

IUPAC Name

ethyl 4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-3-23-18(20)17-12-19(15-6-4-5-7-16(15)24-17)25(21,22)14-10-8-13(2)9-11-14/h4-11,17H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCDTLTVXIKNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate

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